molecular formula C11H24N2 B1389196 N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine CAS No. 933744-98-0

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

Cat. No.: B1389196
CAS No.: 933744-98-0
M. Wt: 184.32 g/mol
InChI Key: OBBQYZWMTSSZBI-UHFFFAOYSA-N
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Description

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine is a secondary amine featuring a piperidine ring substituted with a methyl group at the 2-position, linked via an ethyl chain to an isopropylamine moiety. Its molecular formula is C11H24N2 (molecular weight: ~184.32 g/mol).

Properties

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)12-7-9-13-8-5-4-6-11(13)3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBQYZWMTSSZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Alkylation of 3-(2-Methylpiperidin-1-yl)propan-1-amine

Procedure :

  • 3-(2-Methylpiperidin-1-yl)propan-1-amine (CAS 25560-00-3) serves as the primary intermediate.
  • Alkylation with isopropyl bromide or iodide in acetonitrile (ACN) using N,N-diisopropylethylamine (DIEA) as a base at 80°C achieves N-[2-(2-methylpiperidin-1-yl)ethyl]propan-2-amine.

Key Data :

Parameter Value Source
Yield ~70–85% (estimated)
Reaction Time 40–60 minutes
Solvent ACN
Base DIEA

Mechanistic Insight :
The primary amine undergoes nucleophilic attack on the alkyl halide, facilitated by DIEA’s deprotonation. Steric hindrance from the 2-methylpiperidine moiety necessitates elevated temperatures for efficient reactivity.

Reductive Amination Pathway

Procedure :

  • Condensation of 3-(2-methylpiperidin-1-yl)propan-1-amine with acetone under reductive conditions (NaBH₃CN or H₂/Pd-C) forms the target secondary amine.

Optimized Conditions :

Parameter Value Source
Reducing Agent NaBH₃CN
Solvent Methanol/THF
Temperature Room temperature
Yield ~75–90%

Advantages :

  • Avoids harsh alkylation conditions.
  • High selectivity due to acetone’s steric and electronic profile.

Critical Analysis of Methodologies

Alkylation vs. Reductive Amination :

  • Alkylation : Faster but requires stoichiometric base and elevated temperatures.
  • Reductive Amination : Milder conditions with higher atom economy.

Challenges :

  • Steric bulk from the 2-methylpiperidine group may slow reaction kinetics.
  • Purification requires careful chromatography due to polar byproducts.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex structures. Its unique functional groups allow for various chemical transformations, including oxidation and reduction .

2. Biology:

  • Neurotransmitter Interaction: The compound interacts with neurotransmitter systems, particularly serotonin receptors (5-HT(2A) and 5-HT(2B)). Research indicates that similar compounds can modulate these receptors, suggesting potential applications in treating conditions related to serotonin dysregulation .
  • Enzyme Inhibition: Studies have shown that this compound can inhibit lysosomal phospholipase A2 (PLA2G15), linking it to phospholipidosis—a condition characterized by phospholipid accumulation in lysosomes. This inhibition may provide insights into toxicity profiles for drugs containing similar moieties .

3. Medicine:

  • Therapeutic Potential: Investigations into the therapeutic effects of this compound are ongoing. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
  • Drug Synthesis Precursor: The compound is also explored as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders .

4. Industry:

  • Specialty Chemicals Production: In industrial applications, this compound is utilized in producing specialty chemicals and serves as an intermediate in various chemical processes . Its unique properties make it valuable in formulating new materials and compounds.

Case Studies

Case Study 1: Interaction with Serotonin Receptors
Research has indicated that compounds structurally similar to this compound can effectively modulate serotonin receptor activity. For instance, naftopidil has been shown to inhibit serotonin-induced bladder contractions by blocking these receptors, highlighting potential therapeutic applications in urology .

Case Study 2: Inhibition of Phospholipase A2
A study focused on the inhibition of lysosomal phospholipase A2 demonstrated that compounds like this compound could predict drug-induced phospholipidosis. This research is pivotal for understanding the safety profiles of drugs containing similar structures .

Mechanism of Action

The mechanism of action of N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzymatic activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Methyl vs. 4-Methylpiperidine Derivatives

A key analog is N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915924-65-1), which differs only in the methyl group’s position on the piperidine ring (4- vs. 2-position). This positional isomerism alters steric and electronic properties:

  • 4-Methylpiperidine : The axial methyl group could influence solubility and metabolic stability.
    Both compounds share identical molecular weight and formula, but their pharmacological profiles may diverge due to these structural nuances .

Heterocycle Variations

N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine (CAS 1343752-28-2)
  • Structural Change : Replaces piperidine with a tetrahydropyran (oxygen-containing heterocycle).
  • Impact : The oxygen atom introduces polarity, reducing lipophilicity compared to piperidine derivatives. This may lower blood-brain barrier penetration, shifting applications away from CNS targets .
N-[2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethyl]propan-2-amine
  • Structural Change : Incorporates a benzazepine ring (7-membered heterocycle fused with benzene).
  • This structural class is associated with antipsychotic drug development .

Substituent Modifications

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)propan-2-amine (CAS 1033710-58-5)
  • Structural Change : Adds a tert-butyldimethylsilyl (TBDMS) protecting group.
  • Impact: The TBDMS group increases molecular weight (C11H27NOSi, MW 217.43 g/mol) and hydrophobicity, rendering the compound more suitable as a synthetic intermediate rather than a bioactive molecule .
N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine (AGN-PC-0ALM5J)
  • Structural Change : Introduces a pyridine ring via an ethyl linker.
  • Impact : The aromatic pyridine enhances hydrogen-bonding capacity and may improve water solubility. Such modifications are common in ligands targeting nicotinic acetylcholine receptors .

Aromatic vs. Aliphatic Backbones

DiPT (N,N-Diisopropyltryptamine)
  • Structural Change : Replaces piperidine with an indole ring.
  • Pharmacological Impact: DiPT is a psychedelic tryptamine with pronounced auditory effects, demonstrating how aromatic indole systems drive serotonin receptor (5-HT2A) activation. This contrasts with the target compound’s aliphatic piperidine, which may favor different receptor targets .
(S)-2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine (3ag)
  • Structural Change : Incorporates methoxyphenyl and tolyl substituents.
  • Stereochemistry ([α]D^20^ = −10.57) further influences activity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Pharmacological Notes
Target: N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine C11H24N2 184.32 2-methylpiperidine, ethyl-isopropylamine Potential CNS activity (inferred)
N-[2-(4-Methylpiperidin-1-yl)ethyl]propan-2-amine C11H24N2 184.32 4-methylpiperidine Positional isomer; irritant
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine C10H21NO 171.28 Tetrahydropyran ring Reduced lipophilicity
DiPT C16H24N2 244.38 Indole ring, diisopropylamine Serotonergic psychedelic (auditory effects)
(S)-2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine C25H29NO 359.51 Methoxyphenyl, stereochemistry Monoamine transporter interaction

Research Findings and Implications

  • Positional Isomerism : The 2-methylpiperidine derivative may exhibit distinct metabolic stability compared to the 4-methyl analog due to steric shielding of the amine group .
  • Heterocycle Effects : Piperidine derivatives generally show higher CNS penetration than oxygen-containing heterocycles (e.g., tetrahydropyran) due to increased lipophilicity .
  • Aromatic vs. Aliphatic Systems : Aromatic backbones (e.g., indole in DiPT) are critical for 5-HT2A receptor activation, while aliphatic systems (e.g., piperidine) may target dopamine or sigma receptors .

Biological Activity

N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine, also known as a derivative of propan-2-amine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H24_{24}N2_2, with a molecular weight of 184.32 g/mol . The compound features a piperidine ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems.

1. Interaction with Serotonin Receptors:
Research indicates that compounds with similar structures can modulate serotonin (5-HT) receptors, particularly the 5-HT(2A) and 5-HT(2B) receptors. For instance, naftopidil, a compound with structural similarities, has been shown to inhibit 5-HT-induced bladder contractions through blockade of these receptors . This suggests potential therapeutic applications in conditions related to serotonin dysregulation.

2. Inhibition of Phospholipase A2:
Another study highlights the inhibition of lysosomal phospholipase A2 (PLA2G15) as a significant mechanism for compounds similar to this compound. Inhibition of PLA2G15 has been linked to the development of phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes . This pathway may indicate toxicity profiles for drugs containing similar moieties.

Table 1: Summary of Biological Activities

Activity Description Reference
Serotonin Receptor ModulationInhibits bladder contractions via 5-HT(2A) and 5-HT(2B) receptor blockade
Phospholipase A2 InhibitionPotential contributor to phospholipidosis; significant for drug toxicity assessments
Neurotransmitter InteractionMay interact with dopamine and norepinephrine systems, influencing mood and cognitive functions

Research Findings

Recent studies have focused on the pharmacological implications of this compound in various therapeutic contexts:

  • Antidepressant Properties:
    Compounds structurally related to this compound have been explored for their potential antidepressant effects through modulation of monoaminergic systems .
  • Analytical Methods for Detection:
    The development of rapid LC-MS/MS methods has enabled the detection and quantification of NPS (new psychoactive substances), including derivatives like this compound, enhancing understanding of their pharmacokinetics and dynamics .
  • Toxicological Assessments:
    Toxicological studies indicate that compounds with similar piperidine structures may exhibit varying degrees of mutagenicity and cytotoxicity, necessitating comprehensive safety evaluations before clinical application .

Q & A

Q. What are the established synthetic routes for N-[2-(2-methylpiperidin-1-yl)ethyl]propan-2-amine, and how can purity be optimized?

Methodological Answer:

  • Route 1 (Reductive Amination): React 2-methylpiperidine with propan-2-amine in the presence of a reducing agent (e.g., NaBH4) under controlled pH. Purify via column chromatography (silica gel, petroleum ether/ethyl acetate). Yield optimization requires stoichiometric adjustments and inert atmosphere conditions .
  • Route 2 (Alkylation): Use 2-methylpiperidine derivatives (e.g., 1-chloro-2-methylpiperidine) with propan-2-amine in polar aprotic solvents (DMF or DMSO) with K2CO3 as a base. Post-synthesis purification involves fractional distillation or recrystallization .
  • Purity Optimization:
    • Analytical Techniques: Monitor reaction progress via TLC or HPLC.
    • Purification: Employ gradient elution in column chromatography or preparative HPLC. Confirm purity using NMR (>95% purity threshold) .

Q. How is the compound structurally characterized using spectroscopic and computational methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify methyl groups (δ 1.0–1.5 ppm for piperidine-CH3 and isopropyl-CH3) and ethylenic protons (δ 2.5–3.5 ppm for N-CH2-CH2-piperidine) .
    • 13C NMR: Confirm quaternary carbons (e.g., piperidine ring carbons at δ 45–60 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., exact mass: 184.23 g/mol). Compare with PubChem-derived computational data .
  • Computational Tools: Use InChI/SMILES strings (e.g., InChI=1S/C12H24N2/...) for structural alignment and property prediction via PubChem databases .

Advanced Research Questions

Q. What experimental approaches are used to study its interaction with neurotransmitter receptors?

Methodological Answer:

  • Radioligand Binding Assays:
    • Target Receptors: Serotonin (5-HT), dopamine (D2), and norepinephrine (α1/β) receptors, based on structural analogs (e.g., piperidine derivatives with reported receptor affinities) .
    • Protocol: Incubate compound with receptor-expressing cell membranes (e.g., HEK293 cells) and competitive ligands (e.g., [3H]Ketanserin for 5-HT2A). Calculate Ki values using Scatchard analysis .
  • Functional Assays:
    • cAMP Accumulation: Measure G-protein coupling (e.g., dopamine D1 receptor activation) via ELISA .
    • Calcium Flux: Use FLIPR assays for GPCR activity profiling .

Q. How do structural modifications influence its pharmacological profile?

Methodological Answer:

  • Key Modifications:
    • Piperidine Substituents: Introduce electron-withdrawing groups (e.g., -F) to enhance receptor binding affinity .
    • Ethyl Spacer Length: Shorten the ethyl chain to reduce steric hindrance (e.g., compare with N,N-diisopropyltryptamine analogs) .
  • Structure-Activity Relationship (SAR) Workflow:
    • Syntize derivatives (e.g., N-alkyl or aryl substitutions).
    • Screen for receptor affinity (Ki) and selectivity (e.g., 5-HT vs. dopamine receptors).
    • Validate in vivo (rodent models) for behavioral effects (e.g., locomotor activity assays) .

Q. How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:

  • Sources of Contradiction:
    • Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293), ligand concentrations, or incubation times .
    • Species Differences: Human vs. rodent receptor isoforms.
  • Resolution Strategies:
    • Standardization: Use unified protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
    • Meta-Analysis: Compare datasets across multiple studies (e.g., PubChem BioAssay entries) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methylpiperidin-1-YL)ethyl]propan-2-amine

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